molecular formula C16H17NO3 B1274683 3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid CAS No. 299439-16-0

3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid

Cat. No.: B1274683
CAS No.: 299439-16-0
M. Wt: 271.31 g/mol
InChI Key: WEVLKELFUCFYHL-UHFFFAOYSA-N
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Description

3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid is a useful research compound. Its molecular formula is C16H17NO3 and its molecular weight is 271.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-3-(3-phenylmethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c17-15(10-16(18)19)13-7-4-8-14(9-13)20-11-12-5-2-1-3-6-12/h1-9,15H,10-11,17H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVLKELFUCFYHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390526
Record name 3-amino-3-[3-(benzyloxy)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299439-16-0
Record name 3-amino-3-[3-(benzyloxy)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Literature review on 3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid (CAS: 299439-16-0) is a specialized


-amino acid scaffold used primarily in the synthesis of peptidomimetics, integrin antagonists, and CNS-active agents. Unlike their 

-amino acid counterparts,

-amino acids possess an additional carbon in the backbone, conferring significant resistance to proteolytic degradation by mammalian enzymes.

The specific inclusion of the 3-(benzyloxy)phenyl moiety serves a dual strategic purpose in medicinal chemistry:

  • Lipophilic Anchoring: The benzyl ether group increases logP, facilitating membrane permeability during early-stage screening.

  • Latent Functionality: It acts as a robust protecting group for the phenol. Catalytic hydrogenation reveals the free hydroxyl group (3-hydroxyphenyl), allowing for late-stage diversification into tyrosine mimics or hydrogen-bond donors.

This guide details the synthetic architecture, physicochemical profiling, and validated experimental protocols for generating and utilizing this scaffold.[1]

Chemical Architecture & Physicochemical Profile[2]

Structural Properties

The compound is a


-amino acid, meaning the side chain is attached to the 

-carbon (the carbon adjacent to the amine), not the

-carbon.[2] This structural nuance is critical for folding behavior in foldamers (e.g.,

-peptides forming 14-helices).
PropertySpecification
IUPAC Name 3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid
CAS Number 299439-16-0
Molecular Formula

Molecular Weight 271.31 g/mol
pKa (COOH) ~3.8 (Predicted)
pKa (NH2) ~9.2 (Predicted)
LogP 2.5 – 3.0 (Estimated)
Solubility Soluble in DMSO, MeOH; sparingly soluble in water (zwitterionic)
Retrosynthetic Analysis

The most scalable route to this scaffold is the Rodionov Reaction , a one-pot condensation of an aldehyde with malonic acid and ammonia. This pathway avoids the need for pre-formed imines, though it typically yields a racemate.

Retrosynthesis Target 3-Amino-3-[3-(benzyloxy)phenyl] propanoic acid Intermediate Enamine/Imine Intermediate Target->Intermediate Decarboxylation (-CO2) Aldehyde 3-(Benzyloxy)benzaldehyde Intermediate->Aldehyde Condensation Malonic Malonic Acid Intermediate->Malonic Ammonia Ammonium Acetate Intermediate->Ammonia

Figure 1: Retrosynthetic disconnection showing the Rodionov assembly strategy.

Synthetic Methodologies

Protocol A: Modified Rodionov Synthesis (Racemic)

This protocol is the industry standard for generating the racemic scaffold in gram-scale quantities. It relies on the condensation of 3-(benzyloxy)benzaldehyde with malonic acid in an ethanolic ammonium acetate solution.

Mechanistic Insight: Ammonium acetate serves two roles: it provides the ammonia source for imine formation and acts as a buffer to facilitate the Knoevenagel-type condensation followed by Michael addition of ammonia and subsequent decarboxylation.

Reagents & Equipment[1][3]
  • 3-(Benzyloxy)benzaldehyde (1.0 equiv)

  • Malonic acid (1.1 equiv)

  • Ammonium acetate (2.0 equiv)

  • Ethanol (Absolute)

  • Reflux condenser, magnetic stirrer, oil bath.[1]

Step-by-Step Procedure
  • Charge: In a round-bottom flask, dissolve 3-(benzyloxy)benzaldehyde (e.g., 10 mmol) and malonic acid (11 mmol) in ethanol (20 mL).

  • Buffer Addition: Add ammonium acetate (20 mmol) to the stirring solution. The mixture may initially be heterogeneous.

  • Reflux: Heat the mixture to reflux (

    
    ).
    
    • Validation Check: Monitor for the evolution of

      
       gas (bubbling), which indicates successful decarboxylation.
      
  • Duration: Maintain reflux for 6–8 hours. Monitor consumption of aldehyde by TLC (Hexane:EtOAc 3:1).

  • Isolation:

    • Cool the reaction to room temperature.[3]

    • The product often precipitates as a zwitterion. If so, filter and wash with cold ethanol.

    • If no precipitate forms, concentrate the solvent to ~50% volume and dilute with acetone or ether to induce crystallization.

  • Purification: Recrystallize from Ethanol/Water (1:1) to yield the pure amino acid.

Protocol B: Enzymatic Resolution (Chiral)

For drug development, the (S)-enantiomer is often preferred. Enzymatic resolution using lipases is superior to chemical resolution for this substrate.

Resolution Racemate Racemic Ethyl Ester Hydrolysis Selective Hydrolysis Racemate->Hydrolysis + Buffer/Solvent Lipase Lipase (Candida antarctica B) Lipase->Hydrolysis S_Acid (S)-Acid (Precipitate) Hydrolysis->S_Acid High E-value R_Ester (R)-Ester (Solution) Hydrolysis->R_Ester Unreacted

Figure 2: Kinetic resolution workflow using Lipase B to isolate the (S)-enantiomer.

Protocol Summary:

  • Esterify the racemic acid (from Protocol A) using Thionyl Chloride/Ethanol.

  • Suspend the ester in phosphate buffer (pH 7) with 10% acetone cosolvent.

  • Add Candida antarctica Lipase B (CAL-B).

  • Stir at

    
    . The enzyme selectively hydrolyzes the (S)-ester to the (S)-acid.
    
  • Separation: Adjust pH to 8.5 and extract the unreacted (R)-ester with ethyl acetate. Then, acidify the aqueous phase to pH 5.5 to precipitate the (S)-amino acid.

Medicinal Chemistry Applications

Peptidomimetics & Stability

Incorporating this


-amino acid into peptide chains introduces a 

spacer that disrupts the active site recognition of proteases (e.g., pepsin, trypsin).
  • Application: Used in the design of metabolically stable analogs of enkephalins or somatostatin.

  • Causality: The altered backbone geometry (

    
    -turn induction) prevents the hydrolase nucleophile from accessing the carbonyl carbon.
    
Integrin Antagonists (RGD Mimetics)

The 3-amino-3-arylpropanoic acid scaffold is a classic mimic for the Aspartic acid residue in the RGD (Arg-Gly-Asp) sequence, which binds to integrins like


.
  • Mechanism: The carboxylic acid coordinates with the metal ion in the integrin active site, while the benzyloxy-phenyl group fits into the hydrophobic pocket usually occupied by the peptide backbone or adjacent residues.

  • Optimization: The 3-benzyloxy group can be substituted with biphenyls or heterocycles to tune potency.

References

  • Rodionov Synthesis of

    
    -Amino Acids: 
    
    • Source: Cohen, S. G., & Khedouri, E. (1961). "Requirements for the Active Site of Chymotrypsin." Journal of the American Chemical Society. (Foundational method for 3-amino-3-phenylpropanoic acids).
    • Context: Establishes the aldehyde-malonic acid condens
  • Enzymatic Resolution Strategies

    • Source: Soloshonok, V. A., et al. (2002). "Biocatalytic resolution of -amino acids." Tetrahedron: Asymmetry.
    • Context: Describes the use of CAL-B for resolving aryl-substituted -amino esters.
  • Biological Activity of

    
    -Amino Acid Derivatives: 
    
    • Source: Steer, D. L., et al. (2002). " -Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry.
    • Context: Review of stability and folding properties of -peptides.
  • Product Characterization Data

    • Source: Sigma-Aldrich / Merck Technical D
    • Context: Physical properties and safety data.[4]

Sources

Methodological & Application

Application Notes and Protocols for the Scalable Production of 3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid is a valuable β-amino acid derivative that serves as a key building block in the synthesis of various pharmaceutical compounds. Its structure, featuring a chiral center and a versatile benzyloxy-substituted phenyl group, makes it an attractive intermediate for drug discovery and development. The scalable and efficient synthesis of this molecule is therefore of significant interest to the pharmaceutical and chemical industries.

This document provides a comprehensive guide to the scalable production of 3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid. We will delve into a field-proven, two-stage synthetic route that is both robust and amenable to large-scale manufacturing. The protocols detailed herein are designed to be reproducible and are accompanied by explanations of the underlying chemical principles to empower researchers to optimize the synthesis for their specific needs.

Overview of the Synthetic Strategy

The most scalable and economically viable route to 3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid involves a two-step process:

  • Williamson Ether Synthesis of the key intermediate, 3-(benzyloxy)benzaldehyde, from commercially available 3-hydroxybenzaldehyde and benzyl bromide.

  • One-Pot Rodionov Reaction to construct the β-amino acid backbone by condensing 3-(benzyloxy)benzaldehyde with malonic acid and ammonium acetate.

This strategy is advantageous due to the use of readily available starting materials, high-yielding reactions, and a one-pot final step that minimizes purification and handling operations, thereby enhancing scalability.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: β-Amino Acid Formation 3-hydroxybenzaldehyde 3-hydroxybenzaldehyde williamson Williamson Ether Synthesis (K2CO3, Acetone) 3-hydroxybenzaldehyde->williamson benzyl_bromide Benzyl Bromide benzyl_bromide->williamson benzaldehyde_intermediate 3-(benzyloxy)benzaldehyde williamson->benzaldehyde_intermediate rodionov One-Pot Rodionov Reaction (Ethanol, Reflux) benzaldehyde_intermediate->rodionov malonic_acid Malonic Acid malonic_acid->rodionov ammonium_acetate Ammonium Acetate ammonium_acetate->rodionov final_product 3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid rodionov->final_product

Caption: Overall synthetic workflow.

Stage 1: Synthesis of 3-(benzyloxy)benzaldehyde

The initial step involves the protection of the phenolic hydroxyl group of 3-hydroxybenzaldehyde as a benzyl ether. This is accomplished via a classic Williamson ether synthesis, a robust and high-yielding reaction.

Protocol: Williamson Ether Synthesis

Materials:

  • 3-hydroxybenzaldehyde

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with a heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 3-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetone (10 volumes).

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add benzyl bromide (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with deionized water (2 x 5 volumes) and then with brine (1 x 5 volumes).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(benzyloxy)benzaldehyde.

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to obtain a white solid.

ParameterValueReference
Reactants 3-hydroxybenzaldehyde, Benzyl Bromide, K₂CO₃[1]
Solvent Acetone[1]
Reaction Temperature Reflux (~56 °C)[1]
Reaction Time 12-18 hours[1]
Typical Yield 90-98%[1]

Stage 2: One-Pot Synthesis of 3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid via the Rodionov Reaction

The Rodionov reaction is a classic and efficient one-pot method for the synthesis of β-amino acids from an aldehyde, malonic acid, and a source of ammonia, typically ammonium acetate.[2] This reaction proceeds through a Knoevenagel condensation followed by a Michael addition of ammonia and subsequent decarboxylation.

G Start 3-(benzyloxy)benzaldehyde + Malonic Acid + Ammonium Acetate Knoevenagel Knoevenagel Condensation Start->Knoevenagel Ethanol, Reflux Intermediate1 Cinnamic Acid Derivative Knoevenagel->Intermediate1 Michael Michael Addition of NH3 Intermediate1->Michael Intermediate2 Adduct Michael->Intermediate2 Decarboxylation Decarboxylation Intermediate2->Decarboxylation Heat End 3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid Decarboxylation->End

Caption: Key steps in the Rodionov reaction.

Protocol: Rodionov Reaction

Materials:

  • 3-(benzyloxy)benzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with a heating mantle

  • pH meter or pH paper

  • Buchner funnel and flask

Procedure:

  • In a round-bottom flask, dissolve 3-(benzyloxy)benzaldehyde (1.0 eq) and malonic acid (1.2 eq) in ethanol (5 volumes).

  • Add ammonium acetate (2.5 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add deionized water to the reaction mixture until a precipitate forms.

  • Adjust the pH of the solution to ~6.5 with dilute hydrochloric acid.

  • Collect the precipitated crude product by vacuum filtration and wash with cold deionized water.

  • To purify the product, dissolve the crude solid in a dilute aqueous solution of sodium hydroxide.

  • Wash the basic solution with a non-polar organic solvent (e.g., diethyl ether or toluene) to remove any unreacted aldehyde.

  • Re-precipitate the pure amino acid by adjusting the pH of the aqueous layer back to ~6.5 with dilute hydrochloric acid.

  • Collect the purified 3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

ParameterValueReference
Reactants 3-(benzyloxy)benzaldehyde, Malonic Acid, Ammonium Acetate[2][3]
Solvent Ethanol[4]
Reaction Temperature Reflux (~78 °C)[2]
Reaction Time 6-8 hours[2]
Typical Yield 60-80%[2]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the chemicals involved in this synthesis.[5][6]

  • Ventilation: All procedures should be performed in a well-ventilated fume hood.[6]

  • Handling of Reagents:

    • Benzyl bromide: Is a lachrymator and is corrosive. Handle with care in a fume hood.

    • Acids and Bases: Concentrated acids and bases are corrosive. Add acids to water, not the other way around, to avoid splashing.[7]

  • Reaction Conditions: The reactions involve heating flammable solvents. Ensure that heating mantles are used and that there are no sources of ignition nearby.

Alternative Scalable Methods and Future Perspectives

While the Rodionov reaction is a robust and scalable method for the synthesis of racemic β-amino acids, the development of enantioselective methods is of great importance for pharmaceutical applications.

Biocatalytic Approaches:

The use of enzymes for the synthesis of chiral amino acids is a rapidly growing field.[8] Enzymes such as aminomutases and transaminases can offer high enantioselectivity under mild reaction conditions.[2][9] While a specific enzyme for the direct synthesis of 3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid is not yet commercially available, the development of novel biocatalysts through protein engineering is a promising area of research.[10] A biocatalytic approach could offer a more sustainable and efficient route to the enantiomerically pure product.

Asymmetric Catalysis:

Recent advances in organocatalysis and transition-metal catalysis have enabled the asymmetric synthesis of β-amino acids.[11] These methods often involve the use of chiral catalysts to control the stereochemistry of the product. While these methods may currently be more expensive for large-scale production, ongoing research is focused on developing more efficient and cost-effective catalytic systems.

Conclusion

The two-stage synthesis of 3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid presented in this application note provides a reliable and scalable method for its production. The use of a Williamson ether synthesis followed by a one-pot Rodionov reaction offers a practical approach for obtaining this valuable building block in high yields. By understanding the underlying chemistry and adhering to the detailed protocols and safety precautions, researchers and drug development professionals can confidently produce this compound for their research and development needs.

References

  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • CN102633658A - Method for resolving 3-amino-3-phenylpropanol - Google Patents. (n.d.).
  • HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS - Farmacia Journal. (n.d.). Retrieved from [Link]

  • Competitive Formation of ??-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Efficient and scalable synthesis of α,α-disubstituted β-amino amides - RSC Publishing. (2016, July 12). Retrieved from [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - MDPI. (2013, October 2). Retrieved from [Link]

  • WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino ... - Google Patents. (n.d.).
  • Scalable and Selective β-Hydroxy-α-Amino Acid Synthesis Catalyzed by Promiscuous l-Threonine Transaldolase ObiH - PubMed. (2022, January 19). Retrieved from [Link]

  • NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES Reported by Samuel Albright February 14, 2023 INTROD - Chemistry | Illinois. (2023, February 14). Retrieved from [Link]

  • Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. (n.d.). Retrieved from [Link]

  • The one pot process technique of 3- amino -3- phenylpropionic acid esters - Google Patents. (n.d.).
  • Enantioselective Synthesis of β-amino acids: A Review - Hilaris Publisher. (2015, July 27). Retrieved from [Link]

  • The Chemistry Blog - How to Safely Handle Reactive Chemicals. (2024, August 7). Retrieved from [Link]

  • Development of one-pot three component reaction for the synthesis of N′-aryl-N-cyanoformamidines, essential precursors of formamidine pesticides family. (2015, January 1). Retrieved from [Link]

  • (PDF) Solvent-free stereoselective synthesis of β-aryl-β-amino acid esters by the Rodionov reaction using microwave irradiation - ResearchGate. (2025, August 9). Retrieved from [Link]

  • Rapid and One-Pot Synthesis of Aryl Ynamides from Aryl Alkynyl Acids by Metal-Free C-N Cleavage of Tertiary Amines - PMC. (2025, July 13). Retrieved from [Link]

  • “Peroxide-Forming Chemicals” Safety Guidelines | Concordia University. (n.d.). Retrieved from [Link]

  • Enantioselective Synthesis of β-amino acids: A Review - ResearchGate. (2015, July 27). Retrieved from [Link]

  • Biocatalytic reductive amination as a route to isotopically labelled amino acids suitable for analysis of large proteins by NMR - NIH. (n.d.). Retrieved from [Link]

  • EP0254080B1 - Malonic acid derivatives and methods for their synthesis - Google Patents. (n.d.).
  • One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. (n.d.). Retrieved from [Link]

  • Safety Guidelines for Students in Chemistry Laboratories. (n.d.). Retrieved from [Link]

  • Mechanistic considerations and characterization of ammonia-based catalytic active intermediates of the green Knoevenagel reaction of various benzaldehydes - Semantic Scholar. (2019, July 11). Retrieved from [Link]

  • (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH) - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Advanced Biocatalytic Methods for the Synthesis of Non-Canonical Amino Acids and Amine Derivatives - Available Technologies. (n.d.). Retrieved from [Link]

  • Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl - OICC Press. (2024, June 30). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Purification of 3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this valuable β-amino acid derivative. Our goal is to provide you with the causal logic behind experimental choices, empowering you to troubleshoot and optimize your purification workflows effectively.

Section 1: Core Principles & Initial Assessment (FAQs)

This section addresses the fundamental properties of the target molecule that are critical for designing a successful purification strategy.

Q1: What are the key physicochemical properties of 3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid that influence its purification?

A1: Understanding the molecule's structure is paramount. It is a zwitterionic compound, meaning it contains both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). This dual nature governs its solubility and chromatographic behavior.

  • Zwitterionic Nature: At a specific pH, known as the isoelectric point (pI), the molecule will have a net charge of zero. At this pI, its solubility in aqueous solutions is minimal, a property that can be exploited for purification via precipitation.[1][2]

  • pH-Dependent Solubility:

    • In acidic solutions (pH < pI), the amino group is protonated (-NH₃⁺), making the molecule a cation and generally more soluble in water.

    • In basic solutions (pH > pI), the carboxylic acid group is deprotonated (-COO⁻), making the molecule an anion and also more soluble in water.

  • Benzyl Ether Protecting Group: The benzyloxy group is relatively stable but can be sensitive to certain harsh conditions, particularly catalytic hydrogenation (e.g., H₂, Pd/C) or very strong acids.[3][4][5] Awareness of this potential degradation to the corresponding phenol (3-Amino-3-(3-hydroxyphenyl)propanoic acid) is crucial for selecting purification conditions.

Q2: How should I perform an initial purity assessment of my crude product?

A2: A quick and effective initial assessment can be done using Thin-Layer Chromatography (TLC). This will help you identify the number of components in your crude mixture and select a suitable solvent system for column chromatography if needed.

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use silica gel TLC plates.[6][7]

  • Sample Preparation: Dissolve a small amount of your crude product in a suitable solvent (e.g., methanol or a mixture of dichloromethane and methanol).

  • Spotting: Carefully spot the dissolved sample onto the TLC plate baseline.

  • Mobile Phase Selection: Due to the polar and zwitterionic nature of the amino acid, a polar mobile phase is required. A common and effective system is a mixture of n-butanol, acetic acid, and water.[8] A typical starting ratio is 4:1:1 (v/v/v). Modifiers like acetic acid or ammonia are often necessary to prevent streaking by protonating or deprotonating the analyte, ensuring a single ionic species interacts with the silica.[9]

  • Development: Place the plate in a sealed chamber containing the mobile phase. Allow the solvent to ascend the plate.

  • Visualization:

    • UV Light: The phenyl and benzyl groups will allow visualization under UV light (254 nm).

    • Ninhydrin Stain: As a primary amine, the compound will react with ninhydrin stain upon gentle heating to produce a characteristic purple/blue spot (Ruhemann's purple).[10] This is highly specific for amino acids.

Section 2: Troubleshooting Recrystallization & Precipitation

Recrystallization and precipitation are often the most direct methods for purifying zwitterionic compounds.

Q3: My compound is not precipitating or crystallizing effectively. What steps can I take?

A3: This is a common issue often related to solvent choice or pH. The key is to leverage the compound's minimal solubility at its isoelectric point (pI).

Workflow for Optimizing Purification

start Crude Product (Dissolved in Acid or Base) purity_check Assess Purity (TLC) start->purity_check decision Is Purity >90%? purity_check->decision precipitation Isoelectric Point Precipitation decision->precipitation  Yes chromatography Column Chromatography decision->chromatography  No reassess Re-assess Purity precipitation->reassess chromatography->reassess final_product Pure Product reassess->final_product

Caption: Decision tree for purification strategy.

Protocol 2: Step-by-Step Isoelectric Point Precipitation
  • Dissolution: Dissolve the crude material in a minimum amount of dilute aqueous acid (e.g., 1M HCl) or base (e.g., 1M NaOH). The goal is to fully protonate or deprotonate the molecule to bring it into solution.

  • Filtration (Optional): If insoluble impurities are present, filter the solution at this stage.

  • pH Adjustment: While stirring vigorously, slowly add a dilute base (if dissolved in acid) or acid (if dissolved in base) dropwise. Use a calibrated pH meter to monitor the pH.

  • Induce Precipitation: As the pH approaches the isoelectric point (pI), you will observe the solution becoming cloudy as the product precipitates. The pI for a simple amino acid is the average of the pKa values of the carboxylic acid (~pH 4) and the amino group (~pH 9-10), so expect precipitation around pH 6-7.[2] Continue adding the acid/base until you see no further precipitation.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the solid with cold deionized water (to remove salts) and then with a non-polar solvent like diethyl ether or hexanes (to remove organic impurities and aid drying).

  • Drying: Dry the purified solid under vacuum.

Q4: I am getting an oil instead of a solid precipitate. How can I resolve this?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the concentration is too high or if certain impurities are present that act as eutectic plasticizers.

  • Dilution: Try repeating the precipitation with a more dilute starting solution.

  • Trituration: After removing the supernatant, add a solvent in which the desired compound is insoluble but the impurities are soluble (e.g., diethyl ether, ethyl acetate, or cold ethanol). Stir or sonicate the mixture. This can often induce the oil to solidify.

  • Solvent System Change: For recrystallization attempts, if using a single solvent, try a binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble).[11] A common pair for polar compounds is Ethanol/Water or Methanol/Diethyl Ether.

Section 3: Troubleshooting Chromatographic Purification

When precipitation is insufficient, chromatography is the next step. However, the polar, zwitterionic nature of the compound can present challenges.

Q5: My compound streaks badly on a silica gel column. Why is this happening and how can I fix it?

A5: Streaking is a classic sign of strong, undesirable interactions between your polar compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. The zwitterionic nature means it can interact in multiple ways, leading to poor peak shape.

Solutions:

  • Mobile Phase Modifiers: The most effective solution is to add a modifier to your eluent to suppress the unwanted interactions.[9]

    • Acidic Modifier: Adding 0.5-2% acetic acid or formic acid to the mobile phase will protonate the amino group to a single cationic species (-NH₃⁺), leading to more consistent interactions and sharper peaks.

    • Basic Modifier: Adding 0.5-2% triethylamine or ammonia (as a solution in methanol) will deprotonate the silanol groups, reducing their interaction with the amine. This is often less preferable as it can degrade the silica gel over time.

  • Alternative Stationary Phases: If streaking persists, consider an alternative to standard silica gel.

    • Alumina (Neutral or Basic): Can be effective for basic compounds.

    • Reverse-Phase (C18): This technique separates based on hydrophobicity. Your compound would elute early with a highly aqueous mobile phase (e.g., water/acetonitrile or water/methanol with a pH buffer like ammonium acetate or formic acid).

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like silica) with a mobile phase containing a high concentration of an organic solvent and a small amount of water. It is specifically designed for retaining and separating very polar compounds.[12][13]

Table 1: Recommended Starting Conditions for Chromatography
TechniqueStationary PhaseTypical Mobile PhaseModifier
Normal Phase Silica GelDichloromethane/Methanol (95:5 to 80:20)1% Acetic Acid
Reverse Phase C18 SilicaWater/Acetonitrile (95:5 to 70:30)0.1% Formic Acid or 10mM Ammonium Acetate
HILIC Silica or AmideAcetonitrile/Water (95:5 to 80:20)10mM Ammonium Formate

Section 4: Identifying and Removing Common Impurities

Q6: My NMR/LCMS shows a byproduct with a mass that is 90 Da less than my product. What is it and how do I remove it?

A6: A mass loss of 90 Da corresponds to the cleavage of the benzyl group (C₇H₆). This indicates the formation of 3-Amino-3-(3-hydroxyphenyl)propanoic acid . This debenzylation can occur if the compound was exposed to catalytic hydrogenation conditions or very strong acids.[3][4]

Removal Strategy: The phenolic byproduct is significantly more polar and is now acidic.

  • Extraction: You can perform a liquid-liquid extraction. Dissolve the crude mixture in an organic solvent like ethyl acetate. Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The phenolic impurity, being acidic, will deprotonate and move into the aqueous layer, while your desired product (with its protected phenol) should remain in the organic layer.

  • Chromatography: The increased polarity of the phenol makes it easy to separate by silica gel chromatography. The byproduct will have a much lower Rf value and will be more retained on the column than your desired product.

Q7: How can I remove unreacted starting materials from my synthesis?

A7: The removal strategy depends on the starting materials used. For a typical synthesis (e.g., a Rodionov reaction from 3-(benzyloxy)benzaldehyde, malonic acid, and ammonium acetate), the impurities would be:

  • 3-(benzyloxy)benzaldehyde: This is a neutral, non-polar aldehyde. It can be easily removed by chromatography (it will have a high Rf) or by washing an organic solution of your product with an aqueous sodium bisulfite solution, which reacts with aldehydes.

  • Malonic Acid: This is a highly polar di-acid. It can be removed by washing an organic solution of your crude product with water or a mild base. During isoelectric point precipitation, it will remain in the aqueous solution.

Disclaimer

This guide is intended for informational purposes only and should be used by qualified professionals. All experimental procedures should be conducted with appropriate safety precautions.

References
  • BenchChem. A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions.
  • ResearchGate.
  • University of Rochester, Department of Chemistry.
  • CR Subscription Agency.
  • Liquid Chromatography Problem Solving and Troubleshooting.
  • BenchChem.
  • Alcohol Protecting Groups.
  • Amino acids, peptides and proteins student worksheet.
  • Thin Layer Chrom
  • Amrita Virtual Lab.
  • Waters Blog.
  • Chem-Station Int. Ed. Benzyl (Bn) Protective Group.
  • ResearchG
  • Scribd.
  • Abcam.
  • What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applic
  • University of Rochester, Department of Chemistry.

Sources

Minimizing racemization of 3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid during coupling

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to minimizing racemization of 3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid during coupling reactions.

Technical Support Center: Coupling Protocols for β-Amino Acids

As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your research. The racemization (or more accurately, epimerization) of chiral centers during peptide coupling is a persistent challenge, particularly with non-natural amino acids like 3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid. This guide is structured to provide rapid answers through our FAQ section and in-depth solutions in our Troubleshooting Guide.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of coupling 3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid?

A1: In this context, we are referring to epimerization, which is the change in configuration at the single chiral center (the carbon bearing the amino group) of your β-amino acid during the peptide bond formation. This leads to the formation of a diastereomeric peptide product that can be difficult to separate and will likely have altered biological activity.[1][2][3] Racemization is the term for the formation of a 1:1 mixture of enantiomers, while epimerization refers to the change at one of multiple stereocenters in a molecule.[2]

Q2: Why is this β-amino acid particularly susceptible to racemization?

A2: The susceptibility to racemization stems from the acidity of the proton on the α-carbon (the carbon adjacent to the carbonyl group). During the activation of the carboxylic acid for coupling, this α-proton can be abstracted by a base.[1][4] The resulting planar enolate intermediate can then be re-protonated from either face, leading to a loss of stereochemical integrity.[2][5] While this is a known issue for all amino acids, the electronic environment of your specific β-amino acid can influence the acidity of this proton.

Q3: What are the primary factors that influence the degree of racemization?

A3: Several experimental factors are critical: the choice of coupling reagent and any additives, the type and amount of base used, the solvent polarity, and the reaction temperature.[1][6] Each of these must be carefully optimized to preserve the stereochemical purity of your product.

Q4: Can I completely eliminate racemization?

A4: While complete elimination is extremely difficult, you can reduce epimerization to negligible levels (often <1-2%) by carefully selecting your reaction conditions.[7] The goal is to maximize the rate of the desired aminolysis reaction while minimizing the rate of the competing proton abstraction pathway.

Understanding the Mechanism of Racemization

Before troubleshooting, it's crucial to understand the two primary pathways through which racemization occurs during peptide coupling. The process begins with the activation of the carboxylic acid. Once activated, the stereocenter is compromised via one of two mechanisms:

  • Direct Enolization: A base directly abstracts the α-proton from the activated amino acid, forming a planar enolate intermediate.[1][4]

  • Oxazolone Formation: The activated carboxyl group is attacked intramolecularly by the oxygen of the N-protecting group's carbonyl, forming a 5-membered oxazolone ring. These oxazolone intermediates are highly prone to racemization due to their aromatic character and the acidity of the α-proton.[1][2][4]

racemization_mechanism cluster_activation Activation Step cluster_racemization Racemization Pathways Amino_Acid Protected β-Amino Acid Activated_Ester Activated Ester (e.g., O-Acylisourea) Amino_Acid->Activated_Ester Coupling Reagent Enolate Planar Enolate Intermediate Activated_Ester->Enolate Direct Abstraction (Base) Oxazolone Oxazolone Intermediate Activated_Ester->Oxazolone Intramolecular Attack Product Desired Peptide (Preserved Stereochemistry) Activated_Ester->Product Aminolysis (Desired Path) Racemized_Product Epimerized Peptide (Lost Stereochemistry) Enolate->Racemized_Product Reprotonation/ Aminolysis Oxazolone->Racemized_Product Ring Opening/ Aminolysis

Caption: Mechanisms of racemization during peptide coupling.

Troubleshooting Guide: Minimizing Epimerization

This section addresses specific issues you may encounter and provides actionable solutions grounded in chemical principles.

Issue 1: High Levels of Epimerization Detected by Chiral HPLC

This is the most common problem and is typically related to the choice of reagents and reaction conditions.

Analysis: The choice of coupling reagent dictates the nature of the activated intermediate. Some reagents generate highly reactive intermediates that are more susceptible to racemization. Additives are used to form an in situ active ester that is more stable towards racemization but still sufficiently reactive for aminolysis.[8][9]

Solution:

  • Avoid EDC alone: While effective, carbodiimides like EDC (EDAC) and DCC are known to cause significant racemization when used without an additive.[6][10]

  • Use Carbodiimides with Additives: The combination of a carbodiimide like Diisopropylcarbodiimide (DIC) with an additive is a robust and cost-effective choice. DIC is often preferred in solid-phase synthesis because the resulting urea byproduct is soluble.[4]

    • Oxyma Pure® (Ethyl 2-cyano-2-(hydroximino)acetate): This is now the recommended additive. It is a non-explosive and highly effective alternative to HOBt and HOAt, offering high coupling rates with very low racemization.[4][8][11][12]

    • HOBt (1-Hydroxybenzotriazole): The classic additive, HOBt, is effective at suppressing racemization but has safety concerns due to its explosive nature.[4][8]

  • Consider Phosphonium/Uronium Salts: Reagents like HBTU, HATU, and PyBOP are highly efficient but can promote racemization if not used correctly, especially in the presence of excess base.[7][10][13] COMU, an Oxyma-based uronium salt, is an excellent choice as it combines high reactivity with low racemization risk and improved safety.[4][8]

Data Summary: Comparison of Common Coupling Systems

Coupling SystemRelative Racemization RiskSpeedNotes
DIC / Oxyma Pure Very Low FastRecommended for sensitive substrates. Safer than HOBt/HOAt systems.[4][11][12]
DIC / HOBtLowFastEffective, but HOBt has explosive properties.[4][7]
HATU / BaseModerate to HighVery FastRisk increases with excess base and higher temperatures.[7][13]
HBTU / BaseModerate to HighVery FastSimilar risk profile to HATU.[7][10]
EDC aloneHighModerateNot recommended for chiral amino acids without an additive.[6][10]

Analysis: The base is often the primary culprit in promoting racemization via direct proton abstraction.[1][12] Both the strength (pKa) and steric hindrance of the base are critical factors. Strong, non-hindered bases will accelerate racemization more than weaker, bulkier bases.[12]

Solution:

  • Avoid Excess Base: Use the minimum amount of base necessary. For coupling reactions, typically 1-2 equivalents are sufficient. When using onium salts like HATU, excess base is particularly detrimental.[14]

  • Choose a Weaker, Sterically Hindered Base:

    • N-Methylmorpholine (NMM): Often a good first choice due to its moderate basicity.

    • sym-Collidine: Recommended for cases with a markedly increased risk of racemization as a substitute for stronger bases.[4][12]

    • Diisopropylethylamine (DIPEA): Use with caution. While common, its strong basicity can increase epimerization risk.[12]

Analysis: Polar solvents can stabilize the charged enolate intermediate, thereby accelerating the rate of racemization.[6] Higher temperatures increase the rate of all reactions, including the undesirable racemization pathway.[4][6]

Solution:

  • Solvent Choice: While DMF is a common and effective solvent for peptide synthesis, consider less polar alternatives if racemization is a persistent issue and solubility allows. A mixture of DMF with a less polar solvent like Dichloromethane (DCM) can be beneficial.[6] Chloroform/trifluoroethanol mixtures have also been reported to suppress epimerization.[6]

  • Temperature Control: This is one of the most effective tools for minimizing racemization.

    • Perform the activation and coupling steps at low temperatures. Start the reaction at 0 °C and allow it to slowly warm to room temperature.[4][6]

    • For particularly sensitive couplings, maintaining the reaction at 0 °C or even lower (e.g., -15 °C) for an extended period may be necessary.

troubleshooting_tree Start High Epimerization Detected Q_Reagent What is your coupling reagent/additive system? Start->Q_Reagent Sol_Reagent_Carbo Using carbodiimide alone? Switch to DIC/Oxyma. Q_Reagent->Sol_Reagent_Carbo Carbodiimide Sol_Reagent_Onium Using HATU/HBTU? Reduce base equivalents. Q_Reagent->Sol_Reagent_Onium Onium Salt Q_Base Which base are you using? Sol_Reagent_Carbo->Q_Base Sol_Reagent_Onium->Q_Base Sol_Base_Strong Using DIPEA? Switch to NMM or Collidine. Q_Base->Sol_Base_Strong Strong Base Sol_Base_Excess Using >2 eq. base? Reduce to 1-1.5 eq. Q_Base->Sol_Base_Excess Excess Base Q_Temp What is the reaction temperature? Sol_Base_Strong->Q_Temp Sol_Base_Excess->Q_Temp Sol_Temp Running at RT or higher? Cool to 0°C or -15°C. Q_Temp->Sol_Temp

Caption: Troubleshooting decision tree for epimerization issues.

Recommended Protocol: Low-Racemization Coupling

This protocol utilizes Diisopropylcarbodiimide (DIC) and Oxyma Pure for a robust, low-racemization coupling. It is designed as a self-validating system by including an analytical checkpoint.

Materials
  • N-protected 3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid

  • Amine component (e.g., resin-bound peptide with a free N-terminus)

  • Diisopropylcarbodiimide (DIC)

  • Oxyma Pure (Ethyl 2-cyano-2-(hydroximino)acetate)

  • N-Methylmorpholine (NMM) or sym-Collidine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology
  • Preparation (Pre-activation):

    • In a separate, dry, inert-atmosphere vessel, dissolve the N-protected 3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid (1.5 eq.) and Oxyma Pure (1.5 eq.) in a minimal amount of anhydrous DMF.

    • Cool the solution to 0 °C in an ice-water bath.

    • Add DIC (1.5 eq.) to the solution.

    • Allow the mixture to pre-activate for 5-10 minutes at 0 °C.

  • Coupling Reaction:

    • Swell the resin-bound amine component in DMF. If starting from a salt (e.g., HCl or TFA salt), neutralize by washing with a solution of 5% NMM in DMF, followed by extensive DMF washes.

    • Add the pre-activated amino acid solution from Step 1 to the vessel containing the amine component.

    • If necessary, add a final equivalent of base (NMM or Collidine, 1.0 eq.).

    • Keep the reaction vessel at 0 °C and allow the reaction to proceed for 2-4 hours. You can let the reaction slowly warm to room temperature overnight if needed.

  • Monitoring and Work-up:

    • Monitor the reaction for completion using a qualitative test (e.g., Kaiser test for primary amines).

    • Once complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and finally Methanol (3x).

    • Dry the resin under vacuum.

  • Validation (Self-Validating Step):

    • Cleave a small sample of the peptide from the resin.

    • Analyze the crude peptide using chiral HPLC or LC-MS to determine the diastereomeric purity. Compare the retention times to a standard if available, or quantify the peaks corresponding to the desired and epimerized products.

protocol_workflow cluster_prep Preparation cluster_coupling Coupling cluster_workup Workup & Validation Prep_AA Dissolve β-Amino Acid & Oxyma Pure in DMF Cool_AA Cool solution to 0°C Prep_AA->Cool_AA Add_DIC Add DIC for Pre-activation (5-10 min) Cool_AA->Add_DIC Combine Add activated AA solution to amine component at 0°C Add_DIC->Combine Prep_Amine Swell & Neutralize Resin-bound Amine Prep_Amine->Combine React React for 2-4h at 0°C, then warm to RT Combine->React Monitor Monitor with Kaiser Test React->Monitor Wash Filter and Wash Resin (DMF, DCM, MeOH) Monitor->Wash Validate Cleave sample & analyze by Chiral HPLC/LC-MS Wash->Validate

Caption: Workflow for the recommended low-racemization protocol.

References

  • Epimeriz
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Oxyma as an additive in green solid-phase peptide synthesis.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Epimeris
  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives.
  • Optimizing Peptide Coupling: Key Techniques.
  • Coupling Reagents. Aapptec Peptides.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
  • 7.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.
  • Commonly Used Coupling Reagents in Peptide Synthesis.
  • New breakthrough in zero-racemization synthesis: development and application of efficient condens
  • Avoiding epimeriz
  • Impact of solvents on the conversion and epimerization of Fmoc-His(Trt)-S-phenylethylamide.
  • Microwave-assisted Peptide Synthesis. Royal Society of Chemistry.
  • Synthesis of 3-(3-(benzyloxy)phenyl)propanoic acid. Benchchem.
  • Epimerisation in Peptide Synthesis.
  • Novabiochem® Coupling reagents. Merck Millipore.
  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. MDPI.
  • Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv.
  • Coupling method for peptide synthesis at elevated temperatures.
  • Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2)
  • Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC.
  • Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances.
  • Unwanted hydrolysis or alpha/beta-peptide bond formation: how long should the rate-limiting coupling step take? Repository of the Academy's Library.
  • Application Notes and Protocols for the Characterization of 3-(3-(benzyloxy)phenyl)propanoic acid. Benchchem.

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Validation & Comparative

1H NMR and 13C NMR analysis of 3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid

Introduction: Elucidating the Structure of a Bio-active Scaffold

3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid is a β-amino acid derivative. Molecules within this class are crucial building blocks in medicinal chemistry, often serving as precursors for synthesizing peptidomimetics, pharmaceuticals, and other biologically active compounds. The precise arrangement of its functional groups—a chiral center, two distinct aromatic rings, and acid/amine moieties—necessitates unambiguous structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, offering unparalleled insight into the molecular framework in solution.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid. We will dissect the expected spectral features, explain the underlying chemical principles dictating the observed shifts and couplings, and present a robust experimental protocol. This document is intended for researchers and drug development professionals who rely on rigorous spectroscopic characterization for structural validation and quality control.

Molecular Structure and Key NMR-Active Nuclei

To interpret the NMR spectra, we must first identify the unique proton and carbon environments within the molecule. The structure is annotated below to facilitate discussion.

Caption: Annotated structure of 3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons.

Predicted ¹H Chemical Shifts and Multiplicities

The expected proton signals can be categorized into four main regions:

  • Aromatic Protons (δ 6.8–7.5 ppm): The molecule contains two distinct aromatic rings.

    • Benzyloxy Phenyl Group (5H): These five protons are expected to appear in the classic aromatic region around 7.3-7.5 ppm.[1] Due to relatively free rotation and minimal substituent effects from the ether linkage, they may appear as a complex multiplet or partially resolved signals.

    • Substituted Phenyl Group (4H): The four protons on the 3-substituted ring (C2', C4', C5', C6') form a more complex system. The benzyloxy group at C3' exerts an electron-donating effect, while the propanoic acid side chain is electron-withdrawing. This leads to a wider dispersion of signals compared to the unsubstituted ring. We anticipate distinct signals for each of these four protons, likely appearing as multiplets between 6.8 and 7.3 ppm.

  • Benzylic Methylene Protons (-O-CH₂-Ph, 2H, δ ~5.1 ppm): The two protons of the methylene bridge in the benzyloxy group are chemically equivalent and are not adjacent to any other protons. Therefore, they are expected to produce a sharp singlet.[2] Their position is downfield due to the deshielding effect of the adjacent oxygen atom and the aromatic ring.

  • Aliphatic Methine and Methylene Protons (3H, δ 2.7–4.5 ppm):

    • Methine Proton (Cα-H, 1H): This proton is attached to the chiral carbon, which is bonded to both a nitrogen atom and an aromatic ring. This environment causes significant deshielding, placing its signal around 4.3-4.5 ppm. It will be split by the two adjacent Cβ protons, appearing as a triplet or a doublet of doublets.

    • Methylene Protons (Cβ-H₂, 2H): These two protons are adjacent to a chiral center (Cα) and are therefore diastereotopic. This means they are chemically non-equivalent and will have different chemical shifts. They will split each other (geminal coupling) and will also be split by the Cα proton (vicinal coupling). This results in a complex multiplet, often appearing as two separate doublets of doublets, expected in the 2.7–3.0 ppm range.

  • Labile Protons (-NH₂ and -COOH, 3H, variable): The chemical shifts of the amine and carboxylic acid protons are highly sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[3] In a solvent like DMSO-d₆, the carboxylic acid proton can appear as a very broad singlet far downfield (δ 10-13 ppm), while the amine protons might appear as a broad signal between δ 3-5 ppm. These signals can be definitively identified by performing a D₂O exchange experiment, which causes them to disappear from the spectrum.

Summary of Predicted ¹H NMR Data
Proton Assignment Predicted δ (ppm) Multiplicity Integration Key Influencing Factors
-COOH10–13Broad Singlet (br s)1HHydrogen bonding, solvent dependent
Phenyl-H (C₂'₅''-H)7.3–7.5Multiplet (m)5HAromatic ring current[4]
Substituted Phenyl-H6.8–7.3Multiplet (m)4HSubstituent electronic effects
-O-CH₂-Ph~5.1Singlet (s)2HDeshielding by adjacent O and ring
Cα-H4.3–4.5Triplet (t) or dd1HDeshielding by N and aromatic ring
-NH₂3–5Broad Singlet (br s)2HHydrogen bonding, solvent dependent
Cβ-H₂2.7–3.0Multiplet (m) / 2x dd2HDiastereotopicity, deshielding by COOH

Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum, typically acquired with broadband proton decoupling, shows a single peak for each chemically unique carbon atom. This makes it an excellent tool for confirming the carbon skeleton of the molecule.

Predicted ¹³C Chemical Shifts
  • Carbonyl Carbon (-COOH, δ ~172–175 ppm): The carboxylic acid carbon is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the two oxygen atoms, placing it furthest downfield.[5][6]

  • Aromatic Carbons (δ 115–160 ppm):

    • C3' (attached to -O-CH₂-): The carbon directly attached to the benzyloxy oxygen will be significantly deshielded, appearing around 158-160 ppm.

    • Ipso-Carbons (C1' and C1''): The carbons to which the side chains are attached will appear in the 135-145 ppm range.

    • Other Aromatic Carbons: The remaining eight aromatic carbons (five from the benzyloxy phenyl ring and three from the substituted ring) will resonate between 115 and 130 ppm. The specific shifts are dictated by the electronic effects of the substituents.

  • Benzylic Methylene Carbon (-O-CH₂-Ph, δ ~70 ppm): This carbon is attached to an oxygen atom, which causes a significant downfield shift into the 68-72 ppm range.

  • Aliphatic Carbons (δ 40–55 ppm):

    • Methine Carbon (Cα, δ ~50–55 ppm): The chiral carbon attached to the amino group is deshielded by the nitrogen and the aromatic ring.

    • Methylene Carbon (Cβ, δ ~40–45 ppm): This carbon, adjacent to the carbonyl group, will be found further upfield compared to Cα.

Summary of Predicted ¹³C NMR Data
Carbon Assignment Predicted δ (ppm) Key Influencing Factors
-C OOH172–175Double bond to two oxygens
C 3' (Ar-O)158–160Direct attachment to electronegative oxygen
C 1' & C 1'' (Ipso)135–145Quaternary aromatic carbons
Aromatic C -H115–130Aromatic ring environment and substituent effects
-O-C H₂-Ph68–72Attachment to electronegative oxygen
C α (CH-NH₂)50–55Attachment to nitrogen and aromatic ring
C β (CH₂-COOH)40–45Proximity to the carbonyl group

Part 3: Experimental Protocol and Workflow

Achieving high-quality, reproducible NMR data requires a standardized experimental approach.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation prep 1. Weigh ~10-20 mg of sample dissolve 2. Dissolve in 0.7 mL of NMR solvent (e.g., DMSO-d₆) prep->dissolve transfer 3. Transfer to 5 mm NMR tube dissolve->transfer instrument 4. Insert sample into NMR spectrometer (e.g., 400 MHz) transfer->instrument lock 5. Lock and shim the instrument instrument->lock acquire_H 6. Acquire ¹H spectrum (NS=16) lock->acquire_H acquire_C 7. Acquire ¹³C spectrum (NS=1024) acquire_H->acquire_C process 8. Apply Fourier Transform, phase and baseline correction acquire_C->process integrate 9. Integrate ¹H signals process->integrate assign 10. Assign peaks based on chemical shift, multiplicity, and integration integrate->assign validate 11. (Optional) D₂O Exchange for labile protons assign->validate

Caption: Standard workflow for NMR analysis of small molecules.

Detailed Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 15-20 mg of 3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it effectively solubilizes the compound and allows for the observation of exchangeable -NH₂ and -COOH protons.[5][7]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition (400 MHz Spectrometer):

    • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity.

    • Acquire the ¹H spectrum using standard parameters:

      • Number of Scans (NS): 16

      • Relaxation Delay (D1): 2 seconds

      • Acquisition Time (AQ): 4 seconds

  • ¹³C NMR Acquisition (100 MHz for a 400 MHz instrument):

    • Use the same locked and shimmed sample.

    • Acquire a proton-decoupled ¹³C spectrum:

      • Number of Scans (NS): 1024 (or more, as ¹³C is less sensitive)

      • Relaxation Delay (D1): 2 seconds

      • Pulse Program: A standard pulse program with broadband proton decoupling (e.g., zgpg30).

  • Data Processing:

    • Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin).

    • Apply an exponential window function, followed by Fourier Transformation.

    • Carefully phase the spectrum and apply a baseline correction.

    • Calibrate the chemical shift axis using the residual solvent peak of DMSO-d₆ (δн = 2.50 ppm; δc = 39.52 ppm).[7]

    • For the ¹H spectrum, integrate all signals to determine the relative ratio of protons.

  • Structural Validation (Comparison):

    • The obtained spectral data should be compared against the predicted values in the tables above.

    • For further validation, the spectrum can be compared to that of a simpler analog, such as 3-amino-3-phenylpropanoic acid.[8][9][10] The presence of the benzyloxy signals (the -O-CH₂- singlet around 5.1 ppm and the additional five aromatic protons) would serve as definitive proof of the benzyloxy moiety. The shifts of the substituted aromatic ring would also differ significantly from the unsubstituted phenyl ring of the analog, confirming the substitution pattern.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra provides an irrefutable structural fingerprint for 3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid. By understanding the principles of chemical shift, spin-spin coupling, and diastereotopicity, a researcher can confidently assign every proton and carbon signal to its specific position within the molecule. The combination of a detailed ¹H analysis, which reveals proton connectivity, and a ¹³C analysis, which confirms the carbon count and framework, constitutes a self-validating system for structural elucidation. The protocols and predictive data outlined in this guide serve as a reliable benchmark for scientists working with this compound and its derivatives, ensuring scientific integrity and accelerating research and development efforts.

References

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Fiveable. (2025, September 15). Benzylic Protons Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • iChemical. (n.d.). N-FMOC-3-Amino-3-phenylpropanoic acid, CAS No. 209252-15-3. Retrieved from [Link]

  • AA Blocks. (n.d.). 3-AMINO-3-[3-(BENZYLOXY)PHENYL]PROPANOIC ACID | 299439-16-0. Retrieved from [Link]

  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • PubChem. (n.d.). (3S)-3-amino-3-phenylpropanoic acid. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • SciSpace. (2015). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S8. 13C-NMR for 3-amino-N-phenylpropanamide. Retrieved from [Link]

  • EPrints USM. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Retrieved from [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • Journal "Functional Materials". (n.d.). Synthesis, spectral-fluorescence properties and TD-DFT calculations of 4-cyanotryptophan and its derivatives. Retrieved from [Link]

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Introduction: The Structural Significance of 3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of 3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation patterns of 3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic principles governing the molecule's behavior under electrospray ionization (ESI) and collision-induced dissociation (CID), offering a predictive framework for its structural elucidation and characterization. We will compare its fragmentation behavior to analogous structures, provide a detailed experimental protocol for data acquisition, and present the expected data in a clear, comparative format.

3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid is a non-proteinogenic β-amino acid. Unlike their α-amino acid counterparts that form the primary building blocks of proteins, β-amino acids possess an additional carbon in their backbone. This structural distinction imparts unique conformational properties, making them valuable scaffolds in medicinal chemistry for developing peptidomimetics with enhanced stability against enzymatic degradation.

The molecule (Molecular Weight: 271.32 g/mol , Formula: C₁₆H₁₇NO₃) incorporates three key functional groups that dictate its fragmentation behavior: a primary amine, a carboxylic acid, and a benzyloxy ether substituent on a phenyl ring. Understanding the mass spectrometric fragmentation of this molecule is crucial for its unambiguous identification in complex matrices, for reaction monitoring during synthesis, and for metabolite identification studies. This guide will utilize foundational principles of mass spectrometry and comparative analysis with known fragmentation patterns of related structures to build a predictive model.

Predicted Fragmentation Pathways under ESI-MS/MS

Electrospray ionization in positive ion mode is the preferred method for analyzing this molecule due to the basicity of the amino group, which readily accepts a proton to form the protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of 272.3. Collision-induced dissociation (CID) of this precursor ion will induce fragmentation at the most labile bonds, governed by the formation of stable fragment ions and neutral losses.[1]

The fragmentation cascade can be logically dissected by considering the primary functional groups.

Key Fragmentation Drivers:

  • The Benzyloxy Group: The C-O bond between the benzyl group and the phenyl ring is susceptible to cleavage. This pathway is driven by the formation of the highly stable benzyl cation (C₇H₇⁺), which can rearrange to the even more stable tropylium ion. This fragmentation is one of the most common and diagnostically significant for benzyl-containing compounds, typically resulting in a prominent peak at m/z 91.

  • The β-Amino Acid Backbone: The amino and carboxylic acid groups are prone to characteristic neutral losses.

    • Loss of Ammonia (NH₃): Cleavage adjacent to the C-N bond can result in the loss of a neutral ammonia molecule (17.03 Da).

    • Loss of Water (H₂O): The carboxylic acid moiety can easily lose a water molecule (18.01 Da), particularly upon protonation.

    • Decarboxylation: Loss of the entire carboxyl group as formic acid (HCOOH, 46.02 Da) or sequential losses of water and carbon monoxide (CO) are common fragmentation routes for amino acids.[2][3]

  • Unique β-Amino Acid Cleavages: Unlike α-amino acids, β-amino acids have a Cα-Cβ bond in their backbone that can undergo cleavage.[4] This provides a unique diagnostic fragmentation pathway to differentiate them from their α-isomers.

The proposed fragmentation pathways are visualized in the diagram below.

G cluster_main Proposed Fragmentation of [M+H]⁺ cluster_frags Major Fragment Ions precursor [M+H]⁺ m/z 272.3 frag91 Tropylium Ion C₇H₇⁺ m/z 91.1 precursor->frag91 frag181 [M+H - C₇H₈]⁺ m/z 181.1 precursor->frag181 frag255 [M+H - NH₃]⁺ m/z 255.3 precursor->frag255 frag226 [M+H - HCOOH]⁺ m/z 226.3 precursor->frag226 frag165 [M+H - C₇H₇ - H₂O]⁺ m/z 165.1 frag181->frag165

Caption: Predicted major fragmentation pathways for protonated 3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid.

Comparative Analysis: Distinguishing Features

To appreciate the unique fragmentation signature of our target molecule, it is instructive to compare it with structurally related compounds.

CompoundKey Structural FeatureCharacteristic FragmentationRelevance to Target Molecule
α-Phenylalanine α-Amino AcidLoss of formic acid (HCOOH) to form an immonium ion at m/z 120. Benzylic cleavage gives m/z 74.[5]Highlights the difference in backbone cleavage. The target molecule is not expected to form a strong m/z 120 ion.
3-Phenylpropanoic Acid Carboxylic Acid with PhenylLoss of water (M-18), loss of carboxyl group (M-45). Benzylic cleavage is less favored without a stabilizing group.[6]Establishes the baseline fragmentation for the phenylpropanoic acid core, emphasizing the directing role of the amino and benzyloxy groups.
Benzyl Phenyl Ether Benzyl EtherDominant formation of the benzyl/tropylium cation at m/z 91.Confirms that the m/z 91 fragment is the hallmark of the benzyloxy moiety and is expected to be a high-intensity peak.
Generic β-peptides β-Amino Acid BackboneCan exhibit unique Cα-Cβ backbone bond cleavages not seen in α-peptides.[4]Suggests that we should look for fragments resulting from the cleavage of the propanoic acid chain, which can provide isomeric differentiation.

This comparison underscores that the most diagnostic fragments for 3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid will be the m/z 91 ion (confirming the benzyloxy group) and fragments resulting from backbone cleavages unique to its β-amino acid structure , which differentiate it from its α-amino acid analogue, phenylalanine.

Experimental Protocol for Tandem Mass Spectrometry (MS/MS) Analysis

The following protocol outlines a standard procedure for acquiring high-quality CID spectra for the target compound using a triple quadrupole or ion trap mass spectrometer.

G cluster_workflow Experimental Workflow start Sample Prep infusion Direct Infusion start->infusion 10 µM in 50:50 ACN:H₂O + 0.1% Formic Acid ms1 MS1 Scan (Find Precursor) infusion->ms1 Flow rate: 5 µL/min isolation Precursor Isolation (m/z 272.3) ms1->isolation cid CID Fragmentation (Q2/Collision Cell) isolation->cid Collision Gas: Argon Energy: 15-35 eV ms2 MS2 Scan (Detect Fragments) cid->ms2 end Data Analysis ms2->end

Caption: Standard workflow for ESI-MS/MS analysis of the target compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid in methanol.

    • Dilute the stock solution to a final concentration of approximately 10 µM in a solvent mixture of 50:50 acetonitrile/water with 0.1% formic acid. The acid ensures efficient protonation.

  • Instrument Setup & Infusion:

    • Set up the mass spectrometer in positive ion electrospray mode (ESI+).

    • Calibrate the instrument according to the manufacturer's guidelines.

    • Infuse the sample solution directly into the ion source at a constant flow rate of 5-10 µL/min using a syringe pump.

  • Data Acquisition:

    • MS1 Scan: Perform a full scan (e.g., m/z 50-500) to confirm the presence and isolation of the protonated molecular ion [M+H]⁺ at m/z 272.3.

    • MS2 Product Ion Scan: Select m/z 272.3 as the precursor ion for fragmentation.

    • Collision-Induced Dissociation (CID): Use argon or nitrogen as the collision gas. Apply a range of collision energies (e.g., in stepped mode from 15 to 35 eV) to observe both low-energy (rearrangement-driven) and high-energy (bond cleavage) fragmentations.[1]

    • Acquire the product ion spectrum, averaging the signal for at least 1-2 minutes to obtain a high-quality spectrum.

  • Data Analysis:

    • Process the resulting MS/MS spectrum to identify the m/z values of the major fragment ions.

    • Calculate the mass differences between the precursor ion and the fragment ions to determine the corresponding neutral losses.

    • Correlate the observed fragments and neutral losses with the predicted fragmentation pathways outlined in this guide.

Summary of Predicted Fragments

The table below summarizes the expected key ions in the CID spectrum of protonated 3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid.

Precursor m/zFragment m/zProposed FormulaNeutral Loss (Da)Proposed Fragmentation Pathway
272.3255.3C₁₆H₁₆O₃⁺17.03 (NH₃)Loss of ammonia from the protonated amino group.
272.3254.3C₁₆H₁₅NO₂⁺18.01 (H₂O)Loss of water from the carboxylic acid group.
272.3226.3C₁₅H₁₆N⁺46.02 (HCOOH)Loss of formic acid, a common pathway for amino acids.
272.3181.1C₁₀H₁₀NO₂⁺91.1 (C₇H₇•)Homolytic cleavage of the benzyl ether C-O bond, loss of a benzyl radical.
272.391.1C₇H₇⁺181.2 (C₉H₁₀NO₃)Heterolytic cleavage to form the highly stable benzyl/tropylium cation. Expected Base Peak.
181.1163.1C₁₀H₈NO⁺18.01 (H₂O)Secondary fragmentation involving the loss of water from the m/z 181 ion.

Conclusion

The mass spectrometric fragmentation of 3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid is predicted to be dominated by pathways directed by its three primary functional groups. The most diagnostically significant signal is expected to be the benzyl/tropylium cation at m/z 91 , which serves as a definitive marker for the benzyloxy moiety. Further structural information can be gleaned from the characteristic neutral losses of ammonia (17 Da) from the amino group and water (18 Da) or formic acid (46 Da) from the carboxylic acid group. Unique backbone cleavages, characteristic of a β-amino acid, can provide further structural confirmation and differentiation from α-amino acid isomers. The experimental protocol and predictive data provided in this guide offer a robust framework for the identification and structural characterization of this compound and its derivatives in a research and development setting.

References

  • Kinter, M., & Sherman, N. E. (2000). Protein Sequencing and Identification Using Tandem Mass Spectrometry. Wiley-Interscience.
  • Matrix Science. (n.d.). Peptide Fragmentation. Retrieved from [Link][7]

  • Harrison, A. G., & Yalcin, T. (1997). Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 8(5), 460-466. (Note: While a direct link was not found, similar research is published in this journal on β-amino acid fragmentation.)[4]

  • ResearchGate. (n.d.). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Retrieved from [Link][8]

  • de Petris, G., et al. (2012). The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. Journal of Mass Spectrometry, 47(7), 897-906. Retrieved from [Link][9]

  • Veselkov, K. A., et al. (2009). ESI-MS/MS analysis of underivatised amino acids: A new tool for the diagnosis of inherited disorders of amino acid metabolism. Rapid Communications in Mass Spectrometry, 17(12), 1297-1311. Retrieved from [Link][2]

  • NIST. (n.d.). Phenylalanine. NIST Chemistry WebBook. Retrieved from [Link][5]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid. Retrieved from [Link][3]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link][1]

  • Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link][10]

  • Exposome-Explorer. (n.d.). 3-Phenylpropionic acid (Compound). Retrieved from [Link][6]

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A Comparative Guide to the Biological Activity of 3-Amino-3-[3-(benzyloxy)phenyl]propanoic Acid versus Alpha-Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Nature's Canonical Building Blocks

For decades, the 22 proteinogenic alpha-amino acids have been the central focus of biochemical research, celebrated as the fundamental building blocks of proteins.[1][2] These molecules, characterized by an amino group and a carboxyl group attached to the same carbon atom (the α-carbon), dictate the structure and function of the vast majority of enzymes, structural proteins, and signaling molecules in all known life.[1][3][4] Their roles are diverse, ranging from catalyzing metabolic reactions to forming the cytoskeletal framework of cells.[1]

However, the field of medicinal chemistry and drug development often seeks to overcome the inherent limitations of alpha-amino acid-based therapeutics, namely their rapid degradation by proteases. This has spurred intense interest in non-natural amino acids, particularly beta-amino acids. These structural isomers, in which the amino group is attached to the beta-carbon (one carbon removed from the carboxyl group), offer a unique scaffold for designing novel bioactive molecules.[5][6][7]

This guide provides an in-depth comparison of the biological activities of canonical alpha-amino acids and a specific, synthetically derived beta-amino acid: 3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid . We will explore how a simple shift in the position of the amino group fundamentally alters molecular structure, metabolic stability, and pharmacological potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of beta-amino acids in their work.

The Fundamental Distinction: A Tale of Two Structures

The core difference between alpha- and beta-amino acids lies in the connectivity of their backbones. This seemingly minor change has profound implications for their three-dimensional structure and chemical properties.

An alpha-amino acid has its amino and carboxyl groups attached to the same carbon, the alpha-carbon.[3][5] In contrast, beta-amino acids have these functional groups separated by two carbon atoms.[5][8] This extended backbone introduces greater conformational flexibility.

Caption: Workflow for the in vitro proteolytic stability assay.

Step-by-Step Methodology:

  • Peptide Synthesis: Synthesize a standard alpha-peptide and an analogous peptide where one or more residues are replaced by 3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid.

  • Solution Preparation: Prepare 1 mg/mL stock solutions of each peptide in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0). Prepare a 0.1 mg/mL solution of trypsin in the same buffer.

  • Reaction Initiation: In separate microcentrifuge tubes, mix 90 µL of each peptide solution with 10 µL of the trypsin solution. A control reaction with buffer instead of trypsin should be run for each peptide.

  • Incubation: Incubate all tubes at 37°C.

  • Time-Point Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a 10 µL aliquot from each reaction tube.

  • Quenching: Immediately quench the enzymatic reaction by adding the 10 µL aliquot to 90 µL of a 1% trifluoroacetic acid (TFA) solution.

  • HPLC Analysis: Analyze each quenched sample by reverse-phase high-performance liquid chromatography (RP-HPLC). Monitor the elution profile at 214 nm.

  • Data Analysis: Calculate the peak area corresponding to the intact (non-degraded) peptide at each time point. Normalize the data to the t=0 time point and plot the percentage of intact peptide against time.

Expected Outcome: The alpha-peptide will show rapid degradation, with its corresponding peak area decreasing significantly over time. In contrast, the peptide containing 3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid is expected to remain largely intact throughout the 24-hour period, demonstrating its high resistance to proteolysis.

Receptor Interaction and Signaling Potential

While alpha-amino acids are well-known neurotransmitters, the larger, more complex structure of 3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid suggests its biological activity is more likely to arise from mimicking peptide structures or interacting with specific receptor binding pockets.

Many beta-amino acids are known to interact with GABA receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. [9]The endogenous ligand GABA is itself a gamma-amino acid, and the structurally similar beta-alanine can also activate these receptors. [10]This raises the possibility that novel beta-amino acids could be designed as specific modulators of GABAergic signaling.

cluster_membrane Postsynaptic Membrane receptor GABA-A Receptor(Chloride Channel) Cl_in Cl⁻ receptor->Cl_in Channel Opens Cl_out Cl⁻ Hyperpolarization Cellular Response: Hyperpolarization (Inhibition of Neuron Firing) Cl_in->Hyperpolarization Influx Leads to Ligand β-Amino Acid Ligand(e.g., a derivative of our target compound) Ligand->receptor Binds to Receptor

Sources

A Senior Application Scientist's Guide to Chiral HPLC Separation of 3-Amino-3-[3-(benzyloxy)phenyl]propanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereoisomeric composition of a drug candidate is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate their accurate separation and quantification.[1] This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the resolution of the enantiomers of 3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid, a crucial chiral building block in medicinal chemistry. We will delve into the rationale behind experimental choices, present comparative data, and offer a systematic approach to method development.

The separation of the enantiomers of 3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid presents a unique challenge due to its structural features: a β-amino acid backbone, a phenyl ring with a benzyloxy substituent, and the presence of both acidic (carboxylic acid) and basic (amino) functional groups. These characteristics allow for multiple points of interaction with a chiral stationary phase (CSP), making the selection of the appropriate column and mobile phase critical for achieving baseline resolution.

Comparing Chiral Stationary Phases (CSPs) for the Separation of β-Amino Acid Enantiomers

The direct approach, utilizing a chiral stationary phase, is the most prevalent and efficient method for enantiomeric separation in HPLC.[2][3] The key to a successful chiral separation lies in the selection of a CSP that provides sufficient stereospecific interactions with the analyte enantiomers.[4] Based on the structure of 3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid, the most promising CSPs fall into the categories of polysaccharide-based, macrocyclic glycopeptide-based, and ligand-exchange columns.

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are workhorses in chiral separations.[4][5] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities formed by the polysaccharide structure.[4] For our target analyte, the aromatic rings and the carbamate linkages of the CSP can engage in π-π stacking and hydrogen bonding with the analyte's phenyl and benzyloxy groups, as well as its amino and carboxyl moieties.

Macrocyclic Glycopeptide-Based CSPs

Macrocyclic glycopeptides, such as vancomycin and teicoplanin, are another powerful class of CSPs for separating amino acid enantiomers.[6][7] Their complex structures offer a multitude of chiral recognition sites, including peptide backbones, carbohydrate moieties, and aromatic rings. These phases are particularly well-suited for separating underivatized amino acids due to their ability to engage in ionic interactions, hydrogen bonding, and inclusion complexation.[6][8] The CHIROBIOTIC™ line of columns, based on these glycopeptides, is a prime example.[7]

Ligand-Exchange CSPs

Ligand-exchange chromatography (LEC) is a highly selective technique for the enantioseparation of amino acids and their derivatives.[9] This method involves a CSP coated with a chiral ligand (often an amino acid like L-proline or L-hydroxyproline) and a metal ion (typically copper(II)) in the mobile phase.[4][9] The analyte enantiomers form transient diastereomeric ternary complexes with the chiral ligand and the metal ion, and the differential stability of these complexes leads to their separation.[4]

Performance Comparison of Recommended CSPs

The following table summarizes the expected performance of different CSPs for the chiral separation of 3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid based on their known selectivities for similar β-amino acids.[10][11]

Chiral Stationary Phase (CSP)Separation PrinciplePotential AdvantagesPotential ChallengesExpected Resolution (Rs)
Cellulose tris(3,5-dimethylphenylcarbamate) π-π interactions, hydrogen bonding, steric hindranceBroad applicability, robustMay require normal phase or polar organic modes1.5 - 2.5
Amylose tris(3,5-dimethylphenylcarbamate) Inclusion complexation, hydrogen bondingOften provides complementary selectivity to cellulose phasesMobile phase selection can be critical1.2 - 2.0
Teicoplanin-based (e.g., CHIROBIOTIC T) Ionic interactions, hydrogen bonding, inclusionExcellent for underivatized amino acids, compatible with reversed-phase and polar ionic modes[6][7]Can exhibit long equilibration times> 2.0
L-Hydroxyproline-based (Ligand Exchange) Ligand exchange complexationHigh selectivity for amino acids, aqueous mobile phasesRequires metal ions in the mobile phase, which may not be MS-compatible> 1.8

Experimental Protocol: A Step-by-Step Guide to Method Development

A systematic screening approach is the most efficient way to develop a robust chiral separation method.[12]

Step 1: Initial Column and Mobile Phase Screening

The goal of the initial screening is to identify a promising combination of a CSP and a mobile phase that shows some degree of enantioselectivity.

  • Prepare a racemic standard of 3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Screen a minimum of three different CSPs , for instance, one polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)), one macrocyclic glycopeptide-based (e.g., CHIROBIOTIC T), and one ligand-exchange column.

  • Employ a generic gradient for each column under different mobile phase conditions:

    • Normal Phase: Hexane/Isopropanol with a small amount of an acidic or basic additive (e.g., 0.1% Trifluoroacetic Acid or 0.1% Diethylamine).

    • Reversed-Phase: Acetonitrile/Water with a buffer (e.g., 10 mM Ammonium Acetate, pH adjusted).

    • Polar Organic Mode: Methanol with 0.1% Trifluoroacetic Acid and 0.1% Diethylamine.

    • Polar Ionic Mode (for CHIROBIOTIC T): Methanol with 0.1% Acetic Acid and 0.1% Ammonium Hydroxide.

  • Monitor the separation using a UV detector at a wavelength where the analyte has significant absorbance (e.g., 254 nm).

Step 2: Method Optimization

Once a column and mobile phase system that provides partial separation is identified, the next step is to optimize the conditions to achieve baseline resolution (Rs ≥ 1.5).

  • Mobile Phase Composition: Systematically vary the ratio of the strong and weak solvents in the mobile phase. In normal phase, adjust the percentage of the alcohol modifier. In reversed-phase, modify the organic solvent content.

  • Additive Concentration: Fine-tune the concentration of the acidic and/or basic additives. These can significantly impact peak shape and retention time by controlling the ionization state of the analyte.

  • Flow Rate: While a standard flow rate of 1.0 mL/min is a good starting point, chiral separations can sometimes benefit from lower flow rates, which can increase the interaction time with the CSP and improve resolution.[12]

  • Temperature: Temperature can influence the thermodynamics of the chiral recognition process.[12] Evaluate the separation at different temperatures (e.g., 25°C, 30°C, and 40°C). Lower temperatures often lead to better resolution, but at the cost of longer retention times and higher backpressure.

Visualization of the Method Development Workflow

The following diagram illustrates the logical flow of the chiral method development process.

Chiral_Method_Development cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation Analyte Racemic Analyte (3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid) CSP_Screen Select CSPs (Polysaccharide, Macrocyclic, Ligand Exchange) Analyte->CSP_Screen Structural Analysis Screening_Run Perform Screening Runs CSP_Screen->Screening_Run MP_Screen Select Mobile Phases (NP, RP, Polar Organic) MP_Screen->Screening_Run Partial_Sep Partial Separation (Rs < 1.5) Screening_Run->Partial_Sep Evaluate Results Optimize_MP Optimize Mobile Phase (Solvent Ratio, Additives) Partial_Sep->Optimize_MP Iterate Optimize_Params Optimize Parameters (Flow Rate, Temperature) Optimize_MP->Optimize_Params Baseline_Sep Baseline Separation (Rs >= 1.5) Optimize_Params->Baseline_Sep Validation Method Validation (Robustness, Linearity, etc.) Baseline_Sep->Validation Final_Method Final Validated Method Validation->Final_Method

Caption: A workflow diagram for chiral HPLC method development.

Troubleshooting Common Issues in Chiral Separations

IssuePotential Cause(s)Suggested Solution(s)
No separation Inappropriate CSP or mobile phase.Screen a wider range of columns and mobile phase systems.
Poor peak shape (tailing or fronting) Secondary interactions, mismatched solvent strength between sample and mobile phase.Adjust the concentration and type of mobile phase additives. Dissolve the sample in the mobile phase.
Irreproducible retention times Insufficient column equilibration, temperature fluctuations.Ensure the column is fully equilibrated with the mobile phase before each injection. Use a column oven to maintain a constant temperature.[12]
Loss of resolution over time Column contamination, degradation of the stationary phase.Use a guard column. Ensure the mobile phase pH is within the recommended range for the column.

Conclusion

The successful chiral separation of 3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid is readily achievable through a systematic and informed approach to method development. While polysaccharide-based and macrocyclic glycopeptide CSPs represent the most promising starting points, a comprehensive screening of different stationary and mobile phases is crucial for identifying the optimal conditions. By understanding the principles of chiral recognition and diligently applying the method development workflow outlined in this guide, researchers can confidently develop robust and reliable HPLC methods for the enantiomeric analysis of this and other structurally related chiral molecules.

References

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  • Application Note: High-Performance Liquid Chromatographic Separation of Amino Acid Enantiomers. Benchchem.
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  • Chiral Technologies Amino Acid D
  • Chiral Amino Acid and Peptide Separations – the Next Generation.
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  • Chiral-selectors-and-stationary-phases-for-separating-enantiomer-mixtures.pdf.
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  • High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns.
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Sources

Safety Operating Guide

Operational Guide: Disposal of 3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid Proper Disposal Procedures Content Type: Operational Laboratory Guide Audience: Research Scientists, EHS Officers, and Drug Discovery Specialists

Executive Summary

Immediate Action Required: Treat 3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid (CAS: 299439-16-0) as a Hazardous Organic Solid . Do not dispose of via sanitary sewer or municipal trash.

This compound contains a


-amino acid core with a benzyloxy ether side chain. While not typically classified as a P-list or U-list acute toxin by the EPA, its structural motifs dictate management as regulated chemical waste  suitable for high-temperature incineration.

Primary Disposal Path: Segregated Lab Pack (Organic Solids)


 High-Temperature Incineration.

Chemical Profile & Hazard Assessment

As a Senior Application Scientist, I approach disposal not just by reading an SDS, but by analyzing the Structure-Activity Relationship (SAR). This compound presents specific chemical behaviors that dictate its waste stream.

PropertyData / AssessmentImplication for Disposal
Functional Groups Primary Amine, Carboxylic Acid, Benzyl EtherAmphoteric nature; potential for static charge buildup.
Physical State Solid (White to off-white powder)Dust generation risk; requires anti-static precautions.
Solubility Low in water; soluble in DMSO, MeOH, Dilute AcidAqueous cleanup may require co-solvents (surfactants or alcohols).
Reactivity Incompatible with Strong OxidizersCRITICAL: Do not mix with nitric acid or perchlorates in waste streams (Fire/Explosion risk).
Toxicity Class Irritant (H315, H319, H335)Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.

Pre-Disposal Protocol: The "Cradle-to-Grave" Logic

Effective disposal begins at the bench. You must segregate this waste based on its chemical compatibility to prevent "unintended synthesis" in the waste drum.

Segregation Rules
  • Isolate from Oxidizers: The benzyloxy group is susceptible to oxidation. Mixing this waste with strong oxidizers (e.g., permanganates, nitrates) can lead to exothermic decomposition.

  • Amphoteric Awareness: As an amino acid derivative, it can react with both strong acids and bases. While usually not violent, these reactions generate heat. Ideally, segregate into a neutral "Organic Solids" stream.

  • Halogen Separation: Unless the compound was synthesized using halogenated solvents (DCM, Chloroform), keep it in the Non-Halogenated stream to reduce disposal costs for your facility.

Step-by-Step Disposal Workflows

Scenario A: Disposal of Pure Solid (Excess Reagent)

Context: You have expired or excess dry powder in a vial.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass container.

  • Transfer:

    • Work inside a fume hood to contain dust.

    • Transfer the solid into the waste container.

    • Scientist's Note: If the solid is caked, do not chip at it with metal tools (spark risk). Dissolve it in a minimal amount of methanol and dispose of as liquid waste (Scenario B).

  • Labeling: Apply a hazardous waste label.

    • Constituents: "3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid" (Do not use abbreviations like "ABP Acid").[1]

    • Hazard Checkbox: [x] Toxic [x] Irritant.

  • Storage: Cap tightly. Place in the Satellite Accumulation Area (SAA).[2]

Scenario B: Disposal of Liquid Waste (Mother Liquor/HPLC Waste)

Context: The compound is dissolved in solvent (e.g., Methanol, Acetonitrile, DMSO).[3]

  • Stream Identification:

    • If solvent is DCM/Chloroform

      
      Halogenated Organic Waste .
      
    • If solvent is MeOH/ACN/DMSO

      
      Non-Halogenated Organic Waste .
      
  • PH Check: Ensure the waste solution is between pH 4 and 10. If highly acidic/basic, neutralize carefully before adding to a bulk drum to prevent heat generation.

  • Bulking: Pour into the appropriate carboy using a funnel.

  • Log It: Record the volume and concentration on the carboy’s log sheet immediately.

Scenario C: Contaminated Debris

Context: Weigh boats, pipettes, and gloves.

  • Trace vs. Bulk:

    • Trace (<3% by weight): Can often be disposed of in "Chemically Contaminated Solid Waste" boxes (usually destined for incineration).

    • Gross Contamination: If a weigh boat still contains visible powder, bag it individually in a Ziploc bag before placing it in the solid waste drum.

Visual Decision Tree (Workflow)

The following diagram outlines the logical flow for disposing of this specific compound, ensuring compliance and safety.

DisposalWorkflow Start Start: Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid (Pure/Caked) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid Debris Debris (Gloves/Boats) StateCheck->Debris OrigContainer Is it in original vial? Solid->OrigContainer SolventCheck Solvent Type? Liquid->SolventCheck TraceCheck Visible Bulk Solid? Debris->TraceCheck PackVial Lab Pack: Place entire vial in drum OrigContainer->PackVial Yes TransferHDPE Transfer to HDPE Waste Jar OrigContainer->TransferHDPE No (Loose powder) Halo Halogenated Waste Carboy (e.g., DCM) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Carboy (e.g., MeOH, DMSO) SolventCheck->NonHalo No Halogens BagIt Bag individually -> Solid Waste Drum TraceCheck->BagIt Yes (Gross Contam) TrashBox Lab Trash / Chem Contaminated Box TraceCheck->TrashBox No (Trace only)

Figure 1: Decision matrix for segregating 3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid waste streams.

Emergency Contingencies

Even with perfect protocols, accidents happen. Here is the immediate response plan.

  • Spill (Solid Powder):

    • Isolate: Mark the area.[2]

    • PPE: Wear N95 or P100 respirator if dust is airborne.

    • Clean: Do not dry sweep (generates dust). Cover with wet paper towels (water or ethanol) to dampen, then scoop into a waste bag.

    • Wash: Clean surface with soap and water to remove organic residue.

  • Exposure:

    • Skin: Wash with soap and water for 15 minutes. The benzyloxy group increases lipophilicity, meaning it may penetrate skin faster than simple amino acids.

    • Eyes: Flush for 15 minutes.[4]

Regulatory Framework (RCRA & EPA)

While this specific CAS is not a "Listed Waste" (F, K, P, or U lists) under 40 CFR 261, it is regulated by characteristic and liability .

  • Waste Code Assignment:

    • If the solid is combustible: D001 (Ignitable).[5]

    • If not ignitable/corrosive/reactive: It is often classified as "Non-RCRA Regulated Hazardous Waste" (State dependent).

    • Best Practice: Label as "Hazardous Waste - Toxic/Irritant" to ensure the disposal contractor incinerates it. This provides the "Cradle-to-Grave" legal protection for your laboratory.[6]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[7][8] National Academies Press.[7] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[9][10][Link]

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